molecular formula C16H10Cl2O3 B2895608 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone CAS No. 477848-13-8

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone

Cat. No.: B2895608
CAS No.: 477848-13-8
M. Wt: 321.15
InChI Key: TTZHNZWZIFPVHY-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone is an organic compound with the molecular formula C₁₆H₁₀Cl₂O₃. It is characterized by the presence of a dichlorophenyl group and a methoxybenzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 7-methoxy-2-benzofuranol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHNZWZIFPVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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